Cavosonstat
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemistry: Used as a model compound to study GSNOR inhibition and its effects on nitric oxide signaling.
Biology: Investigated for its role in modulating cellular processes through GSNOR inhibition.
Medicine: Clinical trials have explored its efficacy in treating cystic fibrosis and asthma by stabilizing the cystic fibrosis transmembrane conductance regulator (CFTR) protein
Industry: Potential applications in developing new therapeutic agents targeting GSNOR and related pathways.
Mécanisme D'action
Target of Action
Cavosonstat, also known as N91115, primarily targets the S-nitrosoglutathione reductase (GSNOR) enzyme . This enzyme plays a crucial role in modulating levels of S-nitrosoglutathione (GSNO), a key regulator of cystic fibrosis transmembrane conductance regulator (CFTR) protein activity .
Mode of Action
This compound acts as an inhibitor of the GSNOR enzyme . By inhibiting GSNOR, this compound increases the levels of GSNO, which in turn promotes the maturation and plasma membrane stability of the CFTR protein . This mechanism of action is complementary to CFTR correctors and potentiators .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the regulation of the CFTR protein. The CFTR protein is a channel that transports chloride ions across cell membranes, playing a vital role in the production of mucus, sweat, saliva, tears, and digestive enzymes. By stabilizing the CFTR protein, this compound enhances its function, improving ion transport across cell membranes .
Pharmacokinetics
This compound exhibits linear and predictable pharmacokinetics . It is rapidly absorbed and its exposure is unaffected by a high-fat meal or rifampin-mediated effects on drug metabolism and transport . This compound undergoes extensive Phase II metabolism to inactive glucuronide conjugates, primarily the O-glucuronide .
Result of Action
The primary molecular effect of this compound’s action is the stabilization of the CFTR protein, leading to improved ion transport across cell membranes . At the cellular level, this results in the normalization of mucus production and other secretions, potentially alleviating symptoms in diseases like cystic fibrosis .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain drugs can affect the metabolism and transport of this compound . .
Analyse Biochimique
Biochemical Properties
Cavosonstat plays a significant role in biochemical reactions. It promotes the maturation and plasma membrane stability of the cystic fibrosis transmembrane conductance regulator (CFTR) . This mechanism of action is complementary to CFTR correctors and potentiators
Cellular Effects
This compound has shown to modulate the function of the defective CFTR protein and decrease inflammation in the lung . It increases the levels of an important signaling molecule in the body, called S-nitrosoglutathione or GSNO . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves promoting CFTR maturation and plasma membrane stability . It increases the levels of S-nitrosoglutathione (GSNO), a signaling molecule in the body
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown linear and predictable pharmacokinetics . It is rapidly absorbed, and its exposure is unaffected by a high-fat meal or rifampin-mediated effects on drug metabolism and transport . At the highest dose, significant reductions from baseline in sweat chloride were observed at day 28 .
Metabolic Pathways
It is known that this compound is an inhibitor of S-nitrosoglutathione reductase
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
Le cavosonstat peut être synthétisé par une série de réactions chimiques impliquant la formation de sa structure principale, l'acide 3-chloro-4-(6-hydroxyquinoléin-2-yl)benzoïque . La voie de synthèse implique généralement :
Formation du cycle quinoléine : Cette étape implique la cyclisation de précurseurs appropriés en conditions acides ou basiques.
Chloration : Introduction de l'atome de chlore à la position souhaitée sur le cycle benzénique.
Réactions de couplage : Formation du produit final par des réactions de couplage entre les dérivés de la quinoléine et du benzène.
Méthodes de Production Industrielle
La production industrielle du this compound impliquerait probablement l'optimisation des voies de synthèse décrites ci-dessus afin de garantir un rendement et une pureté élevés. Cela comprend l'utilisation de catalyseurs efficaces, de conditions de réaction contrôlées et de techniques de purification telles que la recristallisation et la chromatographie .
Analyse Des Réactions Chimiques
Types de Réactions
Le cavosonstat subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former des produits oxydés correspondants.
Réduction : Il peut également subir des réactions de réduction, bien que celles-ci soient moins fréquentes.
Substitution : Des réactions de substitution halogénée peuvent se produire, en particulier impliquant l'atome de chlore sur le cycle benzénique.
Réactifs et Conditions Courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.
Substitution : Les réactions d'halogénation impliquent souvent des réactifs comme le chlore gazeux ou la N-chlorosuccinimide.
Principaux Produits
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés de la quinoléine avec des groupes fonctionnels supplémentaires contenant de l'oxygène .
Applications de la Recherche Scientifique
Biologie : Enquête sur son rôle dans la modulation des processus cellulaires par l'inhibition de la GSNOR.
Médecine : Des essais cliniques ont exploré son efficacité dans le traitement de la mucoviscidose et de l'asthme en stabilisant la protéine régulatrice de la conductance transmembranaire de la mucoviscidose (CFTR)
Mécanisme d'Action
Le this compound exerce ses effets en inhibant l'enzyme S-nitrosoglutathion réductase (GSNOR). Cette inhibition entraîne une augmentation des niveaux de S-nitrosoglutathion (GSNO), qui à son tour stabilise la protéine CFTR sur la membrane cellulaire . La stabilisation de la CFTR améliore sa fonction, ce qui est particulièrement bénéfique dans des conditions comme la mucoviscidose où l'activité de la CFTR est compromise .
Comparaison Avec Des Composés Similaires
Composés Similaires
Ivacaftor : Un potentialisateur de la CFTR utilisé dans les thérapies combinées pour la mucoviscidose.
Lumacaftor : Un autre correcteur de la CFTR souvent utilisé avec l'ivacaftor.
Elexacaftor : Partie d'une thérapie combinée triple avec l'ivacaftor et le tezacaftor pour la mucoviscidose.
Unicité
Le cavosonstat est unique dans son mécanisme d'action en tant qu'inhibiteur de la GSNOR, ce qui le distingue des autres modulateurs de la CFTR comme l'ivacaftor et le lumacaftor qui ciblent directement la protéine CFTR . Ce mécanisme unique permet au this compound de compléter d'autres thérapies et d'offrir potentiellement des avantages supplémentaires pour stabiliser la fonction de la CFTR .
Activité Biologique
Cavosonstat, also known as N91115, is an investigational small molecule designed to enhance the stability and function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is crucial for proper lung function. The compound acts primarily as an inhibitor of S-nitrosoglutathione reductase (GSNOR), thereby increasing the levels of S-nitrosoglutathione (GSNO). This mechanism is particularly relevant in the context of cystic fibrosis (CF), where mutations in the CFTR gene lead to reduced protein function and stability.
This compound's biological activity is centered around its role as a GSNOR inhibitor. By inhibiting this enzyme, this compound helps to maintain higher levels of GSNO, which is essential for various cellular functions, including:
- Regulation of CFTR Activity : GSNO plays a critical role in modulating CFTR activity at the cell membrane. In CF patients, low levels of GSNO are associated with decreased CFTR stability and function .
- Nitrosative Stress Response : The inhibition of GSNOR can protect cells from nitrosative stress, a condition that can exacerbate inflammation and tissue damage in diseases like cystic fibrosis .
Pharmacokinetics
This compound exhibits rapid absorption and predictable pharmacokinetics. Key pharmacokinetic findings include:
- Absorption : The drug is rapidly absorbed with linear pharmacokinetics. Food intake, such as high-fat meals, does not significantly affect its absorption .
- Tolerability : Clinical trials have shown that this compound is well tolerated with no dose-limiting toxicities reported .
Clinical Trials and Efficacy
This compound has been evaluated in several clinical trials, primarily focusing on its efficacy and safety in patients with cystic fibrosis.
Phase 1 Trials
- Objective : Assess pharmacokinetics and safety in healthy volunteers and CF patients.
- Results : Demonstrated safety and tolerability; reductions in sweat chloride levels were noted, indicating potential efficacy .
Phase 2 Trials
- Objective : Evaluate the efficacy of this compound added to standard therapy (Kalydeco) in adult CF patients with specific mutations.
- Results : In a study involving 19 adults, this compound did not show significant improvements in primary endpoints such as absolute change in FEV1 or sweat chloride reduction after 8 weeks of treatment .
Summary of Key Data from Phase 2 Trial :
Endpoint | This compound (400 mg BID) | P-value |
---|---|---|
Absolute Change in FEV1 (% predicted) | 0.26 | 0.72 |
Absolute Change in Sweat Chloride (mmol/L) | -0.3 | 0.85 |
Change in CFQ-R Respiratory Domain | -2.90 | 0.35 |
Change in BMI | 0.21 | 0.11 |
These results suggest that while this compound was safe and well-tolerated, it did not meet its primary efficacy endpoints, leading to a reconsideration of its development for cystic fibrosis treatment .
Case Studies
Several case studies have highlighted the potential implications of this compound's mechanism on patient outcomes:
- Improvement in Nutritional Status : In earlier studies involving patients not treated with Orkambi, this compound administration over four weeks showed promising trends in weight gain, suggesting improved nutritional status among participants .
- Long-term Effects on Lung Function : Although initial trials did not show significant improvements in lung function metrics, ongoing research aims to identify specific patient populations that may benefit more from GSNOR inhibition .
Future Directions
Despite setbacks in clinical efficacy, this compound remains an important compound for further exploration. New research initiatives are focusing on precision medicine approaches to identify subgroups within the CF population that may respond better to GSNOR inhibition . Additionally, ongoing studies aim to assess this compound's potential applications beyond cystic fibrosis, including other conditions characterized by dysregulated NO signaling.
Propriétés
IUPAC Name |
3-chloro-4-(6-hydroxyquinolin-2-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO3/c17-13-8-10(16(20)21)1-4-12(13)15-5-2-9-7-11(19)3-6-14(9)18-15/h1-8,19H,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSZILNGNMDGSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Cl)C2=NC3=C(C=C2)C=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1371587-51-7 | |
Record name | Cavosonstat [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1371587517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cavosonstat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14775 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CAVOSONSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2Z8Q22ZE4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.